![molecular formula C11H14O2 B1302071 2-[(4-Methylphenyl)methyl]-1,3-dioxolane CAS No. 4412-50-4](/img/structure/B1302071.png)

2-[(4-Methylphenyl)methyl]-1,3-dioxolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-[(4-Methylphenyl)methyl]-1,3-dioxolane" is a derivative of 1,3-dioxolane, which is a heterocyclic acetal with interesting chemical properties that make it a valuable intermediate in organic synthesis. While the provided papers do not directly discuss this specific compound, they do provide insights into the behavior of structurally related 1,3-dioxolane derivatives, which can be useful in understanding the chemistry of "this compound".

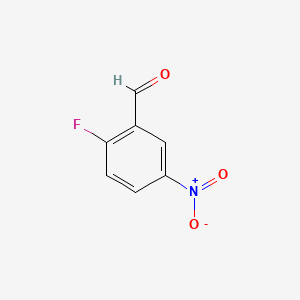

Synthesis Analysis

The synthesis of 1,3-dioxolane derivatives typically involves the condensation of aldehydes or ketones with ethylene glycol or other diols. For example, the synthesis of 2-methylene-4-phenyl-1,3-dioxolane was achieved through an acetal exchange reaction followed by dehydrochlorination . Similarly, 1,3-dioxolane-4,5-bis(bromomethyl)-2-phenyl was synthesized from benzaldehyde condensation and subsequent reactions . These methods suggest that "this compound" could potentially be synthesized through a similar pathway, starting with a 4-methylbenzaldehyde precursor.

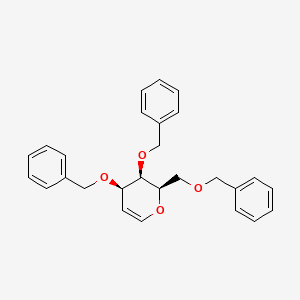

Molecular Structure Analysis

The molecular structure of 1,3-dioxolane derivatives is characterized by the presence of a 1,3-dioxolane ring, which can influence the reactivity and stability of the compound. For instance, the dimerization of a 1,3-dioxolan-4-one derivative resulted in a specific stereochemical outcome, as confirmed by X-ray diffraction . This indicates that the stereochemistry of the substituents on the 1,3-dioxolane ring can be crucial in determining the final structure of the synthesized compounds.

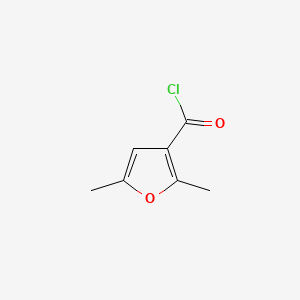

Chemical Reactions Analysis

1,3-Dioxolane derivatives are known to undergo various chemical reactions, including polymerization and ring-opening reactions. Radical and cationic polymerizations have been reported for different 1,3-dioxolane derivatives 10. For example, 2-methylene-4-phenyl-1,3-dioxolane undergoes free radical ring-opening polymerization to produce polyesters . The presence of a phenyl group in the monomer can lead to regioselective polymerization, as seen in the case of 4-methylene-2-styryl-1,3-dioxolane10. These findings suggest that "this compound" may also participate in similar polymerization or ring-opening reactions.

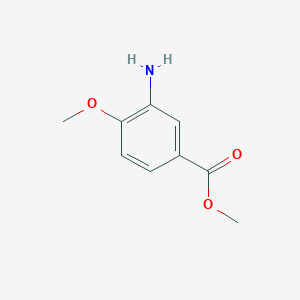

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dioxolane derivatives can be influenced by their molecular structure. For instance, the thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] was studied, revealing that degradation at different temperatures leads to various products, including the monomer and other volatile compounds . The polymerization of 2-(2',4'-dichlorophenyl)-4-methylene-1,3-dioxolane also showed that the polymerization mechanism and the resulting polymer's properties are influenced by the substituents on the dioxolane ring . These studies imply that the physical and chemical properties of "this compound" would be affected by the methyl substituent on the phenyl group and the dioxolane ring's inherent characteristics.

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-[(4-methylphenyl)methyl]-1,3-dioxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9-2-4-10(5-3-9)8-11-12-6-7-13-11/h2-5,11H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSWNOKIEOBRKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374450 |

Source

|

| Record name | 2-[(4-methylphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4412-50-4 |

Source

|

| Record name | 2-[(4-methylphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1301994.png)